molecular formula C15H9ClN2O5S B3406086 5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate CAS No. 2227264-55-1

5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B3406086
CAS No.: 2227264-55-1
M. Wt: 364.8 g/mol
InChI Key: FYEOBHOJMJFOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

The synthesis of 5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O5S/c16-11-7-8-13(15-10(11)4-3-9-17-15)23-24(21,22)14-6-2-1-5-12(14)18(19)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEOBHOJMJFOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate
Reactant of Route 3
Reactant of Route 3
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate
Reactant of Route 4
Reactant of Route 4
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate
Reactant of Route 5
Reactant of Route 5
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate
Reactant of Route 6
Reactant of Route 6
5-Chloroquinolin-8-yl 2-nitrobenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.